CCG 50014
Overview
Description
CCG-50014 is a potent small molecule inhibitor of the regulator of G-protein signaling protein type 4 (RGS4). It is highly selective for RGS4 over other RGS proteins, making it a valuable tool in scientific research. The compound has shown promise in enhancing opioid-mediated analgesic effects and reducing nociceptive responses in animal models .
Preparation Methods
The synthesis of CCG-50014 involves the formation of a thiadiazolidine-3,5-dione core structure. The synthetic route typically includes the reaction of 4-fluorobenzylamine with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with thiourea to yield the final product. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
CCG-50014 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazolidine-3,5-dione core to its corresponding thiadiazolidine derivative.
Substitution: The fluorobenzyl and methylphenyl groups can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
CCG-50014 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of RGS proteins and their role in G-protein-coupled receptor (GPCR) signaling.
Biology: The compound is employed in research to understand the modulation of signal transduction pathways and the regulation of cellular responses.
Medicine: CCG-50014 has potential therapeutic applications in pain management by enhancing opioid receptor-mediated analgesia and reducing nociceptive responses.
Industry: The compound is used in the development of new drugs targeting RGS proteins and in the screening of potential inhibitors for therapeutic use
Mechanism of Action
CCG-50014 exerts its effects by covalently binding to two cysteine residues located in an allosteric regulatory site of RGS4. This binding forms an adduct that inhibits the activity of RGS4, thereby enhancing G-protein signaling. The inhibition of RGS4 activity can enhance opioid receptor agonist-induced analgesia by preventing the internalization of opioid receptors in the spinal cord .
Comparison with Similar Compounds
CCG-50014 is unique in its high selectivity and potency for RGS4 compared to other RGS proteins. Similar compounds include:
RGS8 Inhibitors: These compounds also inhibit RGS proteins but with lower selectivity and potency compared to CCG-50014.
RGS16 Inhibitors: These inhibitors target RGS16 and have different selectivity profiles and mechanisms of action.
RGS19 Inhibitors: Similar to RGS4 inhibitors, but with distinct structural and functional properties
CCG-50014 stands out due to its ability to form covalent bonds with specific cysteine residues, making it a valuable tool for studying the functional roles of RGS4 and its potential therapeutic applications.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-1,2,4-thiadiazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-11-2-8-14(9-3-11)19-15(20)18(16(21)22-19)10-12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIIIYITNGOFEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236951 | |
Record name | CCG-50014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883050-24-6 | |
Record name | CCG-50014 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883050246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CCG-50014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CCG-50014 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA72G28VE9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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